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Compound of Interest

Compound Name: Aminopyrazine

Cat. No.: B029847

Introduction

The aminopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry,
demonstrating a remarkable versatility in engaging a wide array of biological targets. Its
inherent physicochemical properties, including its aromatic nature, hydrogen bonding
capabilities, and synthetic tractability, have made it a cornerstone for the development of
numerous therapeutic agents. This technical guide provides an in-depth overview of
aminopyrazine analogs, focusing on their synthesis, biological activities, and applications in
medicinal chemistry, with a particular emphasis on their role as kinase inhibitors and anticancer
agents. This document is intended for researchers, scientists, and drug development
professionals engaged in the discovery and design of novel therapeutics.

Kinase Inhibitors

Aminopyrazine-based compounds have emerged as potent and selective inhibitors of various
protein kinases, which are critical regulators of cellular signaling pathways and are frequently
dysregulated in diseases such as cancer and inflammatory disorders. The aminopyrazine core
often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the
kinase hinge region, a crucial interaction for potent inhibition.
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Mitogen-Activated Protein Kinase-Activated Protein
Kinase 2 (MK-2) Inhibitors

MK-2 is a serine/threonine kinase activated by p38 MAP kinase and plays a significant role in
inflammatory responses by regulating the biosynthesis of pro-inflammatory cytokines like TNF-
a. Inhibition of MK-2 is a promising strategy for the treatment of inflammatory diseases.

Quantitative Data: MK-2 Inhibition

TNF-a Production

Compound . o
MK-2 IC50 (nM) IC50 in THP-1 cells  Citation
Reference
(nM)
1-(2-aminopyrazin-3-
yl)methyl-2-thiourea 15 Not Reported [1]

analog

Non-thiourea ]
) ) Low micromolar to )

aminopyrazine ) Active [2]
o sub-micromolar

derivative

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases is implicated in various cellular processes, and
their aberrant activation is a known driver in multiple cancers. Aminopyrazine analogs have
been successfully designed as potent FGFR inhibitors.

Quantitative Data: FGFR Inhibition
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Compound FGFR1IC50 FGFR2IC50 FGFR3IC50 FGFR4IC50

Citation
ID (nM) (nM) (nM) (nM)
18i Not Reported 150 Not Reported  Not Reported  [3]
18d Not Reported 600 480 Not Reported  [3]
18g Not Reported 380 Not Reported  Not Reported  [3]
TAS-120
1.8 14 1.6 3.7 [4]

(Futibatinib)

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.
Aminopyrazine and its isosteres, such as aminopyrazole, have been explored as scaffolds for
the development of potent CDK inhibitors.

Quantitative Data: CDK Inhibition

CDK2/cyclin EIC50 CDK5/p25 IC50

Compound ID Citation
(nM) (nM)

24 (aminopyrazole

( by 24 23 [5]

analog)

Cdk2-IN-23 0.29 Not Reported [4]

11l (2-aminopurine
19 Not Reported [6]

derivative)

NIMA-Related Kinase 2 (Nek2) Inhibitors

Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation and
spindle formation during mitosis. Its overexpression has been linked to various cancers, making
it an attractive target for anticancer therapy.

Quantitative Data: Nek2 Inhibition
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Compound ID Nek2 IC50 (nM) PLK1 IC50 (pM) Citation
CRUK ICR (R)-21 22 5.8 [7]
CRUKICR 31 230 Not Reported [7]
lla 790 Not Reported [2]
rac-21 73 Not Reported [2]

Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of
various immune cells. It is a key mediator of allergic and inflammatory responses, making it a
target for autoimmune diseases and certain cancers.

Anticancer Agents

The ability of aminopyrazine analogs to inhibit various kinases and other cellular targets has
translated into significant anticancer activity in a range of cancer cell lines.

Quantitative Data: Anticancer Activity
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Compound ID Cell Line Cancer Type IC50 (pM) Citation
18i SNU-16 Gastric Cancer 1.88 [3]
SW-780 Bladder Cancer 2.34 [3]

KMS-11 Multiple 3.02 [3]

Myeloma

MDA-MB-453 Breast Cancer 12.58 [3]

NCI-H520 Lung Cancer 26.69 [3]

TAS-120 SNU-16 Gastric Cancer 1.3 [4]
KATO IlI Gastric Cancer 2.5 [4]

MFM-223 Breast Cancer 3.1 [4]

RT112/84 Bladder Cancer 5.6 [4]

Compound 16 HT-29 Colon Cancer 12.98 [8]
B16F10 Melanoma 27.54 [8]

Compound 18 MCF-7 Breast Cancer 9.60 [8]
Compound 49 A549 Lung Cancer 0.13 [9]
Colo-205 Colon Cancer 0.19 [9]

Compound 50 MCF-7 Breast Cancer 0.18 9]
Compound 51 MCF-7 Breast Cancer 0.012 9]
A549 Lung Cancer 0.045 [9]

DU-145 Prostate Cancer 0.33 [9]

Antimicrobial Agents

Derivatives of 3-aminopyrazine-2-carboxamide have shown promising activity against various

microbial pathogens, including Mycobacterium tuberculosis.

Quantitative Data: Antimicrobial Activity
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Compound ID Organism MIC (pg/mL) MIC (pM) Citation

Mycobacterium

17 tuberculosis 12.5 46 [10]
H37Rv
Staphylococcus

20 Not Reported 31.25 [4]
aureus

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the
following diagrams were generated using the DOT language.
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FGFR Signaling Pathway and Inhibition
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General Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides

G-Aminopyrazine-Z-CarboxyIic AcicD

Procedure A
CDI Activation
(CDI, DMSO)

Esterification
(e.g., H2SO4, MeOH)
G/Iethyl 3-aminopyrazine-Z-carboxyIata (Activated Acid Intermediate)

Amidation ) (Microwave-Assisted Amidation

(e.g., Amine, NH4CI, MW) (Amine, MW)

N-Substituted 3-Aminopyrazine-2-carboxamide
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In Vitro Kinase Inhibition Assay Workflow (Luminescence-Based)

Prepare Reagents:
- Kinase
- Substrate
-ATP
- Aminopyrazine Analog Dilutions

Y

Dispense Aminopyrazine Analog
or Vehicle (DMSO) into plate

Y

C\dd Kinase and Substrate Mixture)

Y

Gre—incubate to allow binding)

Y

Cnitiate Kinase Reaction with ATP)

Y

Incubate at 30°C

Y

Stop Reaction
(e.g., ADP-GI

& Deplete ATP
0™ Reagent)

A

/

Encubate for Signal DevelopmenD

Add Kinase Detection Reagent
(Converts ADP to ATP, generates light)

Measure Luminescence)

Data Analysis:
- Calculate % Inhibition
- Determine IC50
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MTT Cell Viability Assay Workflow

E’Seed cells in 96-well plate]
Encubate for cell adhesiorD

Treat cells with Aminopyrazine Analog
(serial dilutions)

Incubate for desired time (e.g., 72h)
Gdd MTT solution to each Wen]
Encubate for formazan crystal formatiorD

Solubilize formazan crystals
(e.g., with DMSO)

,

Measure absorbance (570 nm)

:

Data Analysis:
- Calculate % Viability
- Determine 1C50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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